molecular formula C12H20N2S B12589557 2-Propanethiol, 2-methyl-1-[methyl[2-(2-pyridinyl)ethyl]amino]- CAS No. 326478-34-6

2-Propanethiol, 2-methyl-1-[methyl[2-(2-pyridinyl)ethyl]amino]-

Cat. No.: B12589557
CAS No.: 326478-34-6
M. Wt: 224.37 g/mol
InChI Key: ARBCVUZBSYLINF-UHFFFAOYSA-N
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Description

2-Propanethiol, 2-methyl-1-[methyl[2-(2-pyridinyl)ethyl]amino]- is an organic compound with a complex structure that includes a thiol group, a pyridine ring, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanethiol, 2-methyl-1-[methyl[2-(2-pyridinyl)ethyl]amino]- typically involves multiple steps. One common method includes the reaction of 2-methyl-1-propanethiol with a pyridine derivative under controlled conditions. The reaction may require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize the yield and efficiency. The use of advanced purification techniques such as distillation and chromatography is essential to achieve the required purity levels for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Propanethiol, 2-methyl-1-[methyl[2-(2-pyridinyl)ethyl]amino]- can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form simpler thiol derivatives.

    Substitution: The amino and pyridine groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions may vary depending on the specific substituents, but typical reagents include alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Simpler thiol derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Propanethiol, 2-methyl-1-[methyl[2-(2-pyridinyl)ethyl]amino]- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including its use in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Propanethiol, 2-methyl-1-[methyl[2-(2-pyridinyl)ethyl]amino]- involves its interaction with specific molecular targets and pathways. The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. The pyridine ring may interact with various receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1-Propanethiol, 2-methyl-: A simpler thiol compound with similar reactivity but lacking the pyridine and amino groups.

    2-Methyl-1-propanethiol: Another related compound with a similar thiol group but different structural features.

Uniqueness

2-Propanethiol, 2-methyl-1-[methyl[2-(2-pyridinyl)ethyl]amino]- is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications that require specific interactions and reactions.

Properties

CAS No.

326478-34-6

Molecular Formula

C12H20N2S

Molecular Weight

224.37 g/mol

IUPAC Name

2-methyl-1-[methyl(2-pyridin-2-ylethyl)amino]propane-2-thiol

InChI

InChI=1S/C12H20N2S/c1-12(2,15)10-14(3)9-7-11-6-4-5-8-13-11/h4-6,8,15H,7,9-10H2,1-3H3

InChI Key

ARBCVUZBSYLINF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN(C)CCC1=CC=CC=N1)S

Origin of Product

United States

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